乙酰化合欢树脂酚

描述

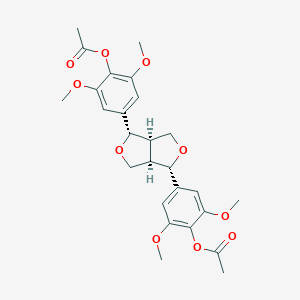

Syringaresinol diacetate is a chemical compound with the molecular formula C26H30O10 . It is a type of lignan, a class of compounds found in plants .

Synthesis Analysis

The synthesis of syringaresinol has been studied extensively. One notable method involves a one-pot biocatalytic cascade reaction for the production of racemic syringaresinol from a lignin-derived phenol . This process consumes dihydrosinapyl alcohol, which can be produced renewably from lignocellulosic material .Molecular Structure Analysis

The molecular structure of syringaresinol diacetate contains a total of 69 bonds, including 39 non-H bonds, 14 multiple bonds, 10 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, 2 esters (aliphatic), and 2 ethers .Chemical Reactions Analysis

Syringaresinol diacetate has been found to exhibit anti-inflammatory effects. In one study, it was found to inhibit protein expression of lipopolysaccharide-stimulated inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and nuclear factor kappa B (NF-κB) as well as production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS) .Physical And Chemical Properties Analysis

Syringaresinol diacetate has a molecular weight of 502.5 g/mol. It has 10 hydrogen bond acceptors and 10 rotatable bonds. Its topological polar surface area is 108 Ų .科学研究应用

Monoamine Transporters Inhibition

Syringaresinol diacetate has been found to inhibit all three monoamine transporters . This compound binds to an allosteric site in these transporters, stabilizing a conformation of the serotonin transporter with both the extracellular and cytoplasmic pathways closed . This mechanism of action is different from that of conventional antidepressants .

Depression and Anxiety Treatment

The compound is isolated from Albizia Julibrissin Durazz, a common herb used for depression and anxiety treatment . The mechanism of action as an antidepressant or anxiolytic drug is not fully understood, but it is known to act differently from conventional antidepressants .

Neuritogenesis

Syringaresinol diacetate has been found to promote neuritogenesis in PC12h cells . This compound, along with a mixture of its glucosides, showed dose-dependent neuritogenesis in a concentration range from 0.24 to 24 mM in PC12h cells .

Vascular Relaxation

Syringaresinol diacetate induces vascular relaxation by endothelium-dependent nitric oxide production . This suggests potential applications in the treatment of cardiovascular diseases.

Potential Therapeutic Agent Development

Due to its unique mechanism of action, syringaresinol diacetate could become a lead compound for the development of new therapeutic agents . Its ability to bind to an allosteric site in monoamine transporters suggests potential for the development of drugs with novel mechanisms of action .

Traditional Chinese Medicine

Syringaresinol diacetate is a major ingredient in Albizia Julibrissin Durazz, a popular herb used in traditional Chinese medicine . It has been historically used for depression and anxiety treatment .

作用机制

Target of Action

Syringaresinol diacetate primarily targets the Nuclear Factor E2-Related Factor 2 (NRF2) and Nitric Oxide Synthase (NOS) . NRF2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . NOS is an enzyme responsible for the production of nitric oxide (NO), a molecule that plays a crucial role in vascular functions, including vasorelaxation .

Mode of Action

Syringaresinol diacetate interacts with its targets in a way that promotes beneficial physiological changes. It inhibits the abundance of pyroptosis-related proteins such as NOD-like receptor family pyrin domain containing 3 (NLRP3), cysteinyl aspartate-specific proteinase 1 (Caspase-1), and gasdermin D (GSDMD), and the biosynthesis of inflammatory cytokines interleukin 1β (IL-1β) and interleukin 18 (IL-18) . Additionally, it promotes the nuclear translocation of NRF2 and enhances the downstream antioxidant enzymes heme oxygenase 1 (HO-1) and manganese superoxide dismutase (MnSOD) . It also increases NO production, which is correlated with eNOS phosphorylation .

Biochemical Pathways

Syringaresinol diacetate affects several biochemical pathways. It inhibits the NLRP3/Caspase-1/GSDMD pyroptosis pathway by upregulating NRF2 signaling . It also enhances NO production in endothelial cells via two distinct mechanisms: phosphatidylinositol 3-kinase/Akt- and PLC/Ca2+/CaMKKβ-dependent eNOS phosphorylation and Ca2±dependent eNOS dimerization .

Result of Action

The molecular and cellular effects of syringaresinol diacetate’s action are significant. It effectively decreases excess reactive oxygen species (ROS), thereby providing protection against oxidative damage . It also induces vasorelaxation by enhancing NO production in endothelial cells .

Action Environment

It’s worth noting that the compound’s effects have been observed in various experimental models, including in vitro cell cultures and in vivo animal models

安全和危害

属性

IUPAC Name |

[4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10/c1-13(27)35-25-19(29-3)7-15(8-20(25)30-4)23-17-11-34-24(18(17)12-33-23)16-9-21(31-5)26(36-14(2)28)22(10-16)32-6/h7-10,17-18,23-24H,11-12H2,1-6H3/t17-,18-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDJEJQAGQWOHV-XZUXRINTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Syringaresinol diacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)